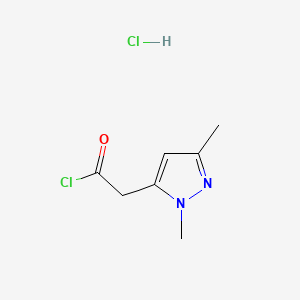
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride
描述
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyl chloride group attached to the pyrazole ring, which is further stabilized by the addition of hydrochloride.
属性
分子式 |
C7H10Cl2N2O |
|---|---|
分子量 |
209.07 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrazol-3-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-5-3-6(4-7(8)11)10(2)9-5;/h3H,4H2,1-2H3;1H |
InChI 键 |
MNDRAVSDTMXCOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CC(=O)Cl)C.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
Introduction of the Acetyl Chloride Group: The acetyl chloride group is introduced by reacting the pyrazole derivative with acetyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at low temperatures to prevent side reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the acetyl chloride derivative to form the hydrochloride salt. This step is usually performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Substitution Reactions: The acetyl chloride group in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The acetyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide
Major Products Formed
Substitution Products: Amides, esters, thioesters
Hydrolysis Product: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
科学研究应用
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acetylating agent. The acetyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to modify the activity of target proteins or enzymes.
相似化合物的比较
Similar Compounds
1-cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with a cyanoacetyl group instead of an acetyl chloride group.
3,5-dimethyl-1H-pyrazole-1-acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is unique due to the presence of the acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


